![molecular formula C13H7ClFIO B3023690 4-Chloro-3-fluoro-2'-iodobenzophenone CAS No. 951890-65-6](/img/structure/B3023690.png)
4-Chloro-3-fluoro-2'-iodobenzophenone
Description
The compound 4-Chloro-3-fluoro-2'-iodobenzophenone is a substituted benzophenone molecule that has not been directly studied in the provided papers. However, related compounds such as 4-Chloro-3-iodobenzophenone and 4-fluoro-4-hydroxybenzophenone have been investigated, which can provide insights into the chemical behavior and properties of similar halogenated benzophenones .
Synthesis Analysis
While the synthesis of this compound is not explicitly detailed in the provided papers, the synthesis of structurally related compounds involves spectroscopic methods such as NMR and mass spectra, followed by confirmation through X-ray crystal structure analyses . These methods are likely applicable to the synthesis and structural confirmation of this compound.
Molecular Structure Analysis
The molecular structure of halogenated benzophenones can be analyzed using spectroscopic techniques like FT-IR, FT-Raman, and UV-Visible spectroscopy, as well as quantum chemical calculations . The natural bond orbital analysis can reveal intramolecular interactions that stabilize the molecule, and the HOMO-LUMO energy gap can be computed to understand its electronic properties .
Chemical Reactions Analysis
The reactivity of sites within the molecule can be predicted using Fukui functions, as demonstrated in the study of 4-Chloro-3-iodobenzophenone . This approach could be applied to this compound to understand its chemical reactivity and potential reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzophenones can be inferred from their vibrational assignments and molecular electrostatic potential surfaces . For instance, the presence of halogen atoms can influence the nonlinear optical properties, as seen in the case of 4-fluoro-4-hydroxybenzophenone, which possesses a large hyperpolarizability value indicating its potential in nonlinear optical applications . Similar analyses could shed light on the properties of this compound.
properties
IUPAC Name |
(4-chloro-3-fluorophenyl)-(2-iodophenyl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFIO/c14-10-6-5-8(7-11(10)15)13(17)9-3-1-2-4-12(9)16/h1-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRBMQRQHZEBLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)F)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFIO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001237242 | |
Record name | (4-Chloro-3-fluorophenyl)(2-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001237242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
951890-65-6 | |
Record name | (4-Chloro-3-fluorophenyl)(2-iodophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951890-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chloro-3-fluorophenyl)(2-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001237242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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